molecular formula C7H2BrF4I B13474245 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene

Cat. No.: B13474245
M. Wt: 368.89 g/mol
InChI Key: AMEAZNZBEYUSMJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene typically involves the bromomethylation of a tetrafluoroiodobenzene precursor. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-iodobenzene with formaldehyde and hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives or thioethers, depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of multiple halogens on the benzene ring enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The bromomethyl group is particularly reactive, allowing for selective modifications at this position .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
  • 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-chlorobenzene
  • 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-bromobenzene

Uniqueness

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This specific arrangement of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H2BrF4I

Molecular Weight

368.89 g/mol

IUPAC Name

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene

InChI

InChI=1S/C7H2BrF4I/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2

InChI Key

AMEAZNZBEYUSMJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)I)F)F)Br

Origin of Product

United States

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